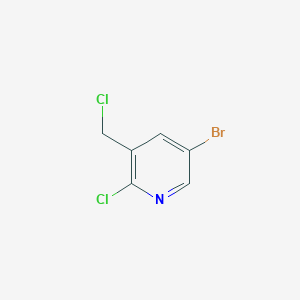
5-Bromo-2-chloro-3-(chloromethyl)pyridine
Descripción general
Descripción
5-Bromo-2-chloro-3-(chloromethyl)pyridine: is an organic compound with the molecular formula C6H4BrCl2N . It is a halogenated pyridine derivative, which finds applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 5-Bromo-2-chloro-3-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives.
Industrial Production Methods: Industrial production methods often involve multi-step processes with optimized reaction conditions to ensure high yield and purity. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the conversion and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-3-(chloromethyl)pyridine can undergo nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are commonly used in coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Coupling Products: Products of coupling reactions include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: 5-Bromo-2-chloro-3-(chloromethyl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It is used in the development of new drugs, particularly those targeting specific biological pathways.
Industry:
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
Dyestuffs: It is employed in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-3-(chloromethyl)pyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved can vary based on the specific application and the structure of the final product derived from this compound .
Comparación Con Compuestos Similares
5-Bromo-2-chloropyridine: Similar in structure but lacks the chloromethyl group.
2-Chloro-5-(chloromethyl)pyridine: Similar but lacks the bromine atom.
Uniqueness:
Functional Groups: The presence of both bromine and chloromethyl groups makes 5-Bromo-2-chloro-3-(chloromethyl)pyridine unique in its reactivity and applications.
Propiedades
IUPAC Name |
5-bromo-2-chloro-3-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZYGANTKSIVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654717 | |
| Record name | 5-Bromo-2-chloro-3-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-64-7 | |
| Record name | 5-Bromo-2-chloro-3-(chloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-3-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline](/img/structure/B1389219.png)

![2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389221.png)
![3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline](/img/structure/B1389222.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine](/img/structure/B1389223.png)
![2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389226.png)
![3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389229.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline](/img/structure/B1389231.png)
![N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline](/img/structure/B1389232.png)

![N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389237.png)
![4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389238.png)
![N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline](/img/structure/B1389239.png)
![3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389241.png)
